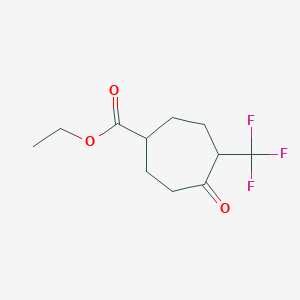
(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21ClN6O2 and its molecular weight is 412.88. The purity is usually 95%.
BenchChem offers high-quality (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
The compound’s structure suggests potential antibacterial properties. Piperazine derivatives have been explored for their antimicrobial effects . Further studies could investigate its efficacy against specific bacterial strains.
Antiviral Potential
Given the diverse applications of piperazine-containing compounds, it’s worth exploring antiviral activity. Researchers could assess its effectiveness against RNA and DNA viruses .
Neurological Disorders
Considering the piperazine ring’s relevance to treatments for Parkinson’s and Alzheimer’s disease, studying this compound’s neuroprotective potential could be worthwhile .
Psychoactive Effects
Although not a traditional research area, compounds with piperazine rings have been used illicitly for recreational purposes. Understanding its psychoactivity could be intriguing .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone' involves the reaction of 3-chloroaniline with sodium azide to form 5-azido-3-chloroaniline, which is then reacted with propargyl alcohol to form 5-(prop-2-yn-1-yloxy)-3-chloro-1H-1,2,3-triazole. This compound is then reacted with 4-(4-methoxyphenyl)piperazine in the presence of copper(I) iodide to form the final product.", "Starting Materials": [ "3-chloroaniline", "sodium azide", "propargyl alcohol", "4-(4-methoxyphenyl)piperazine", "copper(I) iodide" ], "Reaction": [ "3-chloroaniline is reacted with sodium azide in DMF at 80°C for 24 hours to form 5-azido-3-chloroaniline.", "5-azido-3-chloroaniline is then reacted with propargyl alcohol in the presence of copper(I) iodide and triphenylphosphine in DMF at 80°C for 24 hours to form 5-(prop-2-yn-1-yloxy)-3-chloro-1H-1,2,3-triazole.", "5-(prop-2-yn-1-yloxy)-3-chloro-1H-1,2,3-triazole is then reacted with 4-(4-methoxyphenyl)piperazine in the presence of copper(I) iodide and triphenylphosphine in DMF at 80°C for 24 hours to form the final product '(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone'." ] } | |
CAS RN |
1291854-32-4 |
Molecular Formula |
C20H21ClN6O2 |
Molecular Weight |
412.88 |
IUPAC Name |
[5-(3-chloroanilino)-2H-triazol-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H21ClN6O2/c1-29-17-7-5-16(6-8-17)26-9-11-27(12-10-26)20(28)18-19(24-25-23-18)22-15-4-2-3-14(21)13-15/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25) |
InChI Key |
FETAZDOEXQSQTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



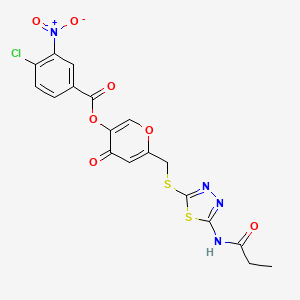
![2-(1,3-dioxoisoindolin-2-yl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2402499.png)
![(3S,4R)-4-[(6-Methylpyrimidin-4-yl)amino]oxolan-3-ol](/img/structure/B2402500.png)
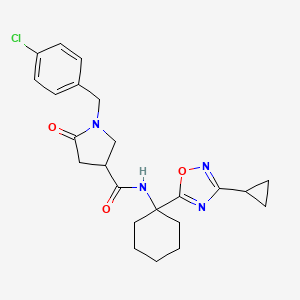
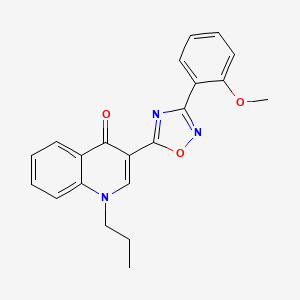
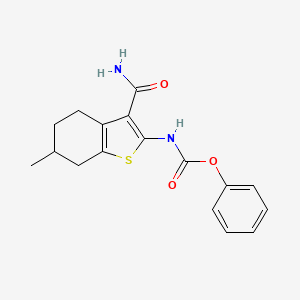
![4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one](/img/structure/B2402508.png)
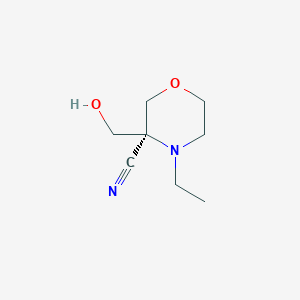

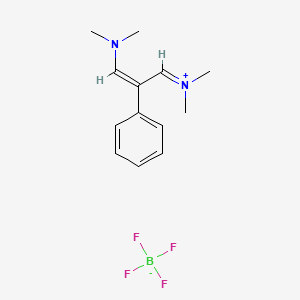
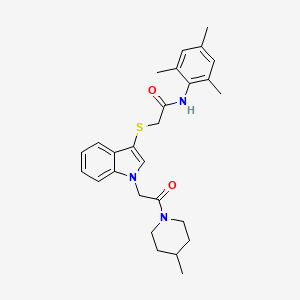
![2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2402516.png)

